2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole
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Overview
Description
2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole typically involves the iodination of a precursor thiadiazole compound. One common method includes the reaction of 5-(propan-2-yl)-1,3,4-thiadiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole, while oxidation with hydrogen peroxide can produce a sulfoxide derivative.
Scientific Research Applications
2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the thiadiazole ring can form strong interactions with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methyl-1,3,4-thiadiazole: Similar structure but with a methyl group instead of the propan-2-yl group.
2-Iodo-5-(propan-2-yl)-1,3-oxazole: Contains an oxazole ring instead of a thiadiazole ring.
Uniqueness
2-Iodo-5-(propan-2-yl)-1,3,4-thiadiazole is unique due to the presence of the iodine atom and the propan-2-yl group, which confer distinct reactivity and biological activity. The thiadiazole ring also provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H7IN2S |
---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
2-iodo-5-propan-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H7IN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 |
InChI Key |
BNZZIMDMFPOCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)I |
Origin of Product |
United States |
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